4-fluoro-6-methyl-1H-indazole-3-carboxylic acid 4-fluoro-6-methyl-1H-indazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 885522-19-0
VCID: VC3867336
InChI: InChI=1S/C9H7FN2O2/c1-4-2-5(10)7-6(3-4)11-12-8(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
SMILES: CC1=CC2=C(C(=C1)F)C(=NN2)C(=O)O
Molecular Formula: C9H7FN2O2
Molecular Weight: 194.16 g/mol

4-fluoro-6-methyl-1H-indazole-3-carboxylic acid

CAS No.: 885522-19-0

Cat. No.: VC3867336

Molecular Formula: C9H7FN2O2

Molecular Weight: 194.16 g/mol

* For research use only. Not for human or veterinary use.

4-fluoro-6-methyl-1H-indazole-3-carboxylic acid - 885522-19-0

Specification

CAS No. 885522-19-0
Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
IUPAC Name 4-fluoro-6-methyl-1H-indazole-3-carboxylic acid
Standard InChI InChI=1S/C9H7FN2O2/c1-4-2-5(10)7-6(3-4)11-12-8(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
Standard InChI Key UBLRWTMPHRJUIU-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(=C1)F)C(=NN2)C(=O)O
Canonical SMILES CC1=CC2=C(C(=C1)F)C(=NN2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the indazole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrazole ring. The IUPAC name, 4-fluoro-6-methyl-1H-indazole-3-carboxylic acid, reflects its substituents: a fluorine atom at the 4th position, a methyl group at the 6th position, and a carboxylic acid group at the 3rd position .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₇FN₂O₂
Molecular Weight194.16 g/mol
Predicted Boiling Point447.2 ± 40.0 °C
Density1.515 ± 0.06 g/cm³
pKa14.24 ± 0.40

The fluorine atom’s electronegativity increases the compound’s acidity and metabolic stability, while the methyl group enhances lipophilicity, facilitating membrane permeability.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves cyclization reactions using precursors like 4-fluoro-2-nitroaniline. A common route includes:

  • Condensation: Reacting 4-fluoro-2-nitroaniline with ethyl acetoacetate under basic conditions to form an intermediate.

  • Cyclization: Treating the intermediate with reducing agents (e.g., iron/HCl) to induce ring closure.

  • Hydrolysis: Converting the ester moiety to a carboxylic acid using aqueous NaOH.

Industrial production employs continuous flow reactors to optimize yield (reported >75%) and purity (>95%).

Retrosynthetic Analysis

Retrosynthetic strategies prioritize cost-effective precursors. The carboxylic acid group is often introduced late-stage to avoid side reactions, while fluorine is incorporated via electrophilic substitution.

Biological Activity and Mechanisms

Antitumor Effects

Indazole derivatives are known for their kinase-inhibitory properties. While specific data for this compound remain proprietary, structural analogs demonstrate:

  • Apoptosis Induction: Activation of pro-apoptotic proteins (e.g., Bax) and suppression of anti-apoptotic Bcl-2 in leukemia cells.

  • Cell Cycle Arrest: Accumulation of cells in the G0/G1 phase, reducing proliferation in solid tumors.

Table 2: Comparative IC₅₀ Values of Indazole Analogs

CompoundIC₅₀ (μM)Target Cell LineSource
4-Fluoro-6-methyl-1H-indazole-3-carboxylic acid10–14K562 (Leukemia)
4-Chloro-6-methyl analog>20HCT116 (Colon)

Mechanism of Action

The compound disrupts the p53-MDM2 interaction, stabilizing tumor suppressor p53 and promoting apoptosis. Western blot analyses show a dose-dependent increase in p53 and decrease in MDM2.

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: Fluorine at the 4th position enhances binding to hydrophobic kinase pockets (e.g., FGFR1), reducing IC₅₀ by 10-fold compared to non-fluorinated analogs.

  • Methyl Group: The 6-methyl group improves metabolic stability by shielding the indazole core from oxidative degradation.

  • Carboxylic Acid: The 3-carboxylic acid moiety facilitates hydrogen bonding with target proteins, increasing selectivity .

Table 3: SAR Insights

ModificationEffect on ActivityExample IC₅₀ Shift
Replacement of F with ClReduced potency (IC₅₀ ↑ 2×)10 μM → 20 μM
Removal of methyl groupDecreased stabilityN/A

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